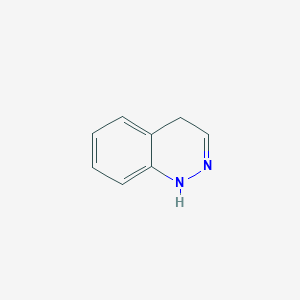
1,4-Dihydrocinnoline
描述
1,4-Dihydrocinnoline is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Neuroactive Drug Delivery
1,4-Dihydrocinnoline derivatives have shown promise as carriers for neuroactive drugs. For instance, a study demonstrated that a radiolabeled 1,4-dihydroquinoline derivative could effectively transport gamma-aminobutyric acid across the blood-brain barrier. The results indicated significant alterations in locomotor activity in mice after administration, suggesting enhanced central GABAergic activity . This capacity for drug delivery highlights the potential of these compounds in treating neurological disorders.
Alzheimer's Disease Research
The compound has been investigated as a β-secretase (BACE-1) inhibitor, which is crucial for developing therapies for Alzheimer’s disease. A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against BACE-1. One potent analog showed an IC50 value of 1.89 μM with low cytotoxicity, indicating its potential as a lead compound for further development .
Antiviral Activity
Recent research has also highlighted the antiviral properties of this compound derivatives. A novel series of compounds based on this scaffold exhibited effective anti-HIV activity with minimal cytotoxicity. The most effective compound demonstrated an EC50 value of 75 µM against HIV, showcasing the versatility of these derivatives in combating viral infections .
Case Studies
属性
CAS 编号 |
1500-42-1 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
1,4-dihydrocinnoline |
InChI |
InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-4,6,10H,5H2 |
InChI 键 |
SLINOLVLQJDNOR-UHFFFAOYSA-N |
规范 SMILES |
C1C=NNC2=CC=CC=C21 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













